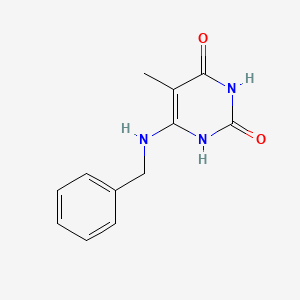

6-Benzylaminothymine

Description

Historical Context of Related Nucleobase Analogues in Biological Research

The history of nucleobase analogues is a compelling narrative of scientific discovery. Early investigations into these compounds were driven by the desire to understand the essential chemical features of nucleic acids. By systematically altering the structure of natural nucleobases, researchers could probe the requirements for DNA and RNA synthesis, stability, and function.

A pivotal area of this research has been the development of 6-substituted purine (B94841) and pyrimidine (B1678525) analogues. For instance, the discovery that 6-furfurylaminopurine (kinetin) and the synthetic 6-benzylaminopurine (B1666704) (BAP) possess potent plant growth-promoting (cytokinin) activity opened up new avenues in agricultural science. These findings demonstrated that modifications at the 6-position of a purine ring could yield profound biological effects.

Similarly, research into 6-substituted pyrimidines, including thymine (B56734) and uracil (B121893) analogues, has been extensive, particularly in the field of antiviral drug discovery. The synthesis of compounds like 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) and its derivatives highlighted the potential of 6-substituted thymine analogues as specific inhibitors of viral enzymes, such as HIV-1 reverse transcriptase. nih.gov These studies established that the C6 position of the pyrimidine ring is a viable site for modification to achieve specific biological activities.

Contemporary Significance in Chemical Biology and Life Sciences

While the broader class of 6-substituted thymine analogues has found significant applications, the contemporary role of 6-Benzylaminothymine itself in chemical biology and the life sciences appears to be limited. Unlike its purine counterpart, 6-benzylaminopurine, which is widely used as a cytokinin in plant tissue culture and agriculture, this compound has not been established as a compound with significant or widespread biological activity based on available scientific literature.

Its primary relevance seems to be as a potential member of chemical libraries synthesized for screening purposes in drug discovery campaigns or as a reference compound in studies exploring the structure-activity relationships of 6-substituted pyrimidines. The synthesis of various analogues with different substituents at the 6-position of the uracil or thymine ring is a common strategy to explore the chemical space around a particular biological target. nih.gov

Due to the limited specific research on this compound, detailed research findings and comprehensive data tables on its biological or chemical properties are not available in the current body of scientific literature. The synthesis of such a compound is chemically feasible through established methods for creating 6-substituted pyrimidines, often involving the reaction of a 6-halopyrimidine with the corresponding amine (benzylamine in this case). However, without published studies, any discussion of its specific effects or applications would be purely speculative.

Structure

3D Structure

Properties

IUPAC Name |

6-(benzylamino)-5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-10(14-12(17)15-11(8)16)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZPZYWLBWGRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398721 | |

| Record name | 6-Benzylaminothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24722-42-7 | |

| Record name | 6-Benzylaminothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Modification of 6 Benzylaminothymine Analogues

Established Synthetic Pathways for Benzylamino-Nucleobase Structures

The synthesis of N-benzylamino nucleobases, a class that includes 6-benzylaminothymine, typically leverages established methodologies in heterocyclic chemistry. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group on the nucleobase core with benzylamine (B48309) or its derivatives.

For pyrimidine (B1678525) systems like thymine (B56734), a precursor such as 6-chlorothymine (B167606) or another 6-halopyrimidine serves as an excellent electrophile. The synthesis commences with the reaction of this halo-substituted pyrimidine with benzylamine. This reaction is generally performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion. The choice of solvent and reaction temperature can be optimized to improve yields and minimize side reactions.

A parallel and well-documented approach is seen in the synthesis of purine-based benzylamino structures, such as 6-benzylaminopurine (B1666704). The synthesis typically starts from 6-chloropurine, which is reacted with benzylamine. nih.gov This direct alkylation of amines with alkyl halides is a fundamental method for forming carbon-nitrogen bonds. wikipedia.org The reaction conditions, including the use of specific catalysts or basic conditions, can be tailored to favor the desired N-substituted product. nih.gov These established pathways for both pyrimidine and purine (B94841) systems provide a robust foundation for accessing a wide range of benzylamino-nucleobase structures.

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel derivatives of this compound are driven by the goal of exploring new chemical space and understanding structure-activity relationships. This involves modifications to the core heterocyclic system and the appended side chains.

Pyrimidine and Purine Ring System Modifications

While this compound is a pyrimidine derivative, the principles of heterocyclic ring modification can be understood by examining both pyrimidine and purine systems.

Pyrimidine Ring System Modifications: The pyrimidine ring of thymine offers several positions for modification. A key strategy for creating derivatives involves the displacement of a leaving group at the C6 position. For instance, starting with 6-fluorothymine, the fluorine atom can be displaced by various nucleophiles to introduce new functionalities, leading to a series of 6-substituted 5-methyl-pyrimidine-2,4-diones. nih.gov Other approaches involve the synthesis of fused heterocyclic systems, where the thymine ring is annulated with another ring. This can lead to novel pyrimido[1,2-a]pyrimidinones or imidazo[1,2-a]pyrimidinones, which act as conformationally constrained analogues. tandfonline.com Furthermore, the isoelectronic replacement of the C5=C6 bond of thymine with a B-N bond has been used to synthesize 5-aza-6-borathymines, which are novel nucleobase analogues. acs.orgfigshare.com

Comparative Purine Ring System Modifications: In the analogous purine systems, modifications often involve the imidazole (B134444) portion of the fused ring structure. For instance, purine analogues can be modified at the N7 or N9 positions. nih.gov Direct regioselective alkylation methods have been developed to introduce substituents specifically at the N7 position, which is typically less favored than the N9 position. nih.gov Such modifications can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

Side Chain Modifications and Structure-Activity Relationship (SAR)

Modification of the benzylamino side chain is a critical strategy for fine-tuning the properties of the molecule. Structure-Activity Relationship (SAR) studies, which correlate chemical structure with biological or chemical effects, provide a framework for rational design. researchgate.net Key modifications include altering the substitution pattern on the benzyl (B1604629) ring and changing the nature of the linker between the pyrimidine and the phenyl group.

Benzyl Ring Substitutions: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring of the benzylamino moiety can profoundly impact the molecule's electronic distribution, lipophilicity, and steric profile. These changes, in turn, influence its interaction with biological targets or its chemical reactivity. For example, studies on other heterocyclic scaffolds like benzimidazoles have shown that electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) at specific positions can dramatically increase or decrease biological activity. nih.gov

Linker and Amine Modifications: The nature of the amine group and the linker can also be varied. The secondary amine can be alkylated to form a tertiary amine, or the benzyl group can be replaced with other aryl or alkyl groups. The length and flexibility of any linker between the pyrimidine ring and the amino group can also be adjusted.

The following interactive table summarizes potential side-chain modifications and their predicted effects based on general principles of medicinal chemistry and SAR studies of related heterocyclic compounds. nih.govnih.gov

| Modification Site | Substituent | Predicted Effect on Properties | Rationale |

| Benzyl Ring (para) | -OCH₃ | Increased electron density, potential for H-bonding | Electron-donating group |

| Benzyl Ring (para) | -Cl | Increased lipophilicity, electron-withdrawing | Halogen substitution |

| Benzyl Ring (para) | -NO₂ | Strong electron-withdrawing, potential for H-bonding | Nitro group introduction |

| Benzyl Ring (ortho) | -CH₃ | Increased steric hindrance near the amino linker | Steric bulk introduction |

| Amino Group | -CH₃ (N-methylation) | Increased lipophilicity, loss of H-bond donor | Conversion to tertiary amine |

Stereoselective Synthesis of Chiral Analogues

When modifications to the side chain of this compound introduce a chiral center, the stereoselective synthesis of a single enantiomer becomes highly important, as different stereoisomers can have distinct properties. Several strategies can be employed to achieve this.

One approach is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. This method is widely used in asymmetric alkylation reactions. rsc.org

Another powerful method is catalyst-based stereoselective synthesis. This involves using a chiral catalyst, often a metal complex with a chiral ligand, to favor the formation of one enantiomer over the other. For instance, ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols has been shown to proceed with excellent retention of stereochemical integrity. d-nb.info Similarly, stereoselective synthesis of nucleoside analogues bearing complex chiral structures has been achieved with high stereoselectivity. tandfonline.comresearchgate.net These methods could be adapted to produce specific enantiomers of this compound derivatives that possess a chiral center on the side chain.

Following a comprehensive search for scientific literature, it has been determined that there is insufficient available data to generate a detailed, scientifically accurate article on the chemical compound This compound that adheres to the provided outline.

Extensive searches for information regarding the specific biological activities of this compound—including its potential cytokinin-like activity, effects on plant cell division, differentiation, organogenesis, stress response, and interaction with histidine kinase receptors (AHK2, AHK3, CRE1/AHK4)—did not yield the specific research findings necessary to fulfill the request. The public scientific domain lacks detailed studies on this particular compound that would allow for a thorough and authoritative elucidation of its biological mechanisms as per the requested structure.

It is important to note that the requested outline and biological activities are highly characteristic of a different, well-researched synthetic cytokinin, 6-Benzylaminopurine (also known as 6-Benzyladenine or BAP). This compound is extensively documented to modulate plant growth and development through the very pathways specified in the request.

Given the strict instruction to focus solely on "this compound" and the core requirement for factual accuracy without hallucination, it is not possible to create the requested article. Proceeding would involve speculating or incorrectly attributing the properties of 6-Benzylaminopurine to this compound, which would violate the principles of scientific accuracy.

Elucidation of Biological Activity Mechanisms

Plant Growth Regulation Studies

Receptor-Mediated Signaling Pathways in Plants

Agonist and Antagonist Receptor Binding Investigations

6-Benzylaminopurine (B1666704) (BAP) is a synthetic cytokinin that functions as an agonist, mimicking the action of natural plant hormones like trans-zeatin. Its biological effects are initiated by binding to specific cytokinin receptors. In plants such as Arabidopsis thaliana, the signal of cytokinins is perceived by a family of homologous membrane receptors, which are sensor histidine kinases: AHK2, AHK3, and CRE1/AHK4. researchgate.net

While BAP itself is a potent agonist, structure-activity relationship studies on its derivatives have been crucial in developing antagonists. Research has shown that substitutions on the benzyl (B1604629) ring or modifications of the purine (B94841) heterocycle can dramatically alter the molecule's binding affinity and subsequent activity. For instance, certain derivatives of BAP show reduced sensitivity in receptor assays with AHK3 and AHK4 compared to natural cytokinins, despite exhibiting high activity in cellular bioassays. researchgate.net This suggests that different receptors may have distinct ligand-binding properties and that specific derivatives can be developed to modulate particular cytokinin-dependent processes. The development of such antagonists is a key strategy for studying the mechanisms of action of biologically active compounds.

Downstream Signaling Cascade Analysis (e.g., Two-Component System)

The binding of an agonist like 6-Benzylaminopurine to a cytokinin receptor initiates a phosphorelay signal transduction pathway known as the two-component system. This system is a fundamental stimulus-response mechanism in plants.

The process begins when BAP binds to the extracellular CHASE domain of a membrane-bound histidine kinase (HK) receptor (e.g., AHK3, AHK4). This binding event triggers the autophosphorylation of a conserved histidine residue within the kinase's intracellular domain. The phosphoryl group is then transferred to a conserved aspartate residue on a response regulator (RR) protein, which mediates the cellular response, often by acting as a transcription factor to regulate the expression of target genes. In some cases, the signal involves a multi-step phosphorelay, where the phosphoryl group is first shuttled from the receptor to a histidine phosphotransfer protein (Hpt) before reaching the final response regulator in the nucleus. The application of 6-BA has been shown to regulate the signal transduction pathways of hormones, potentially involving the MAPK signaling cascade as part of the downstream effects. frontiersin.orgresearchgate.net

Investigation of Non-Plant Biological Activities

Cellular Response Modulation (e.g., Endothelial Cells)

Research has demonstrated that 6-Benzylaminopurine (6-BA) elicits significant toxic effects on human-derived endothelial cells. researchgate.net Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that 6-BA can inhibit key cellular processes required for maintaining vascular integrity. researchgate.netnih.gov Specifically, exposure to 6-BA was found to inhibit the proliferation, migration, and the formation of tubular-like structures in HUVECs in a dose-dependent manner. researchgate.netnih.gov Concentrations between 25-50 mg/L of 6-BA were sufficient to inhibit these functions by 50%, indicating that the compound can cause significant endothelial dysfunction. researchgate.net These findings highlight a potential risk to the vascular system, as proper endothelial function is critical for processes like blood vessel formation and repair.

MAPK Signal Transduction Pathway Dysregulation

The endothelial dysfunction caused by 6-Benzylaminopurine is linked to the dysregulation of the mitogen-activated protein kinase (MAPK) signal transduction pathway. researchgate.netnih.gov The MAPK pathway is a crucial chain of proteins that relays signals from the cell surface to the DNA in the nucleus, controlling fundamental cellular processes like proliferation, differentiation, and stress response.

Research on HUVECs revealed that 6-BA exposure leads to a discoordination of MAPK signaling. nih.gov Specifically, it was observed that 6-BA decreased the phosphorylation (a process that typically activates proteins) of MEK and ERK, two key components of a pro-survival and proliferation pathway. researchgate.netnih.gov Concurrently, 6-BA increased the phosphorylation of JNK and p38, kinases that are often associated with cellular stress and apoptosis. researchgate.netnih.gov This differential modulation disrupts the normal balance of signaling, contributing to the observed inhibition of endothelial cell proliferation and function.

| MAPK Pathway Component | Effect of 6-BA Exposure | Reference |

|---|---|---|

| MEK Phosphorylation | Decreased | researchgate.netnih.gov |

| ERK Phosphorylation | Decreased | researchgate.netnih.gov |

| JNK Phosphorylation | Increased | researchgate.netnih.gov |

| p38 Phosphorylation | Increased | researchgate.netnih.gov |

Antiproliferative Activity Research

In addition to its effects on endothelial cells, 6-Benzylaminopurine and its derivatives have been investigated for their antiproliferative properties against various cancer cell lines. researchgate.netaacrjournals.org Systematic screening has shown that certain N6-substituted adenosine (B11128) analogs, including derivatives of BAP, possess interesting cytotoxic properties. aacrjournals.orgiiarjournals.org

One study highlighted that 6-(2-hydroxy-3-methoxybenzylamino)purine riboside, a derivative of BAP, showed significant antitumor activity against multiple cancer cell lines, particularly leukemias. aacrjournals.org The antiproliferative mechanism of these compounds involves reducing the frequency of cells in the S-phase of the cell cycle and inhibiting the synthesis of DNA and RNA. aacrjournals.org The cytotoxic effects of BAP derivatives often show a strong correlation with the inhibition of cyclin-dependent kinases (CDKs), suggesting that at least part of their antiproliferative action is due to the disruption of the cell cycle engine. researchgate.net

| Compound | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 6-(2-hydroxy-3-methoxybenzylamino)purine riboside | CEM (Leukemia) | Reduced S-phase cells, inhibited DNA/RNA synthesis | aacrjournals.org |

| Various BAP Derivatives | Multiple human cancer and normal cell lines | Showed varying levels of cytotoxicity and CDK2 inhibition | researchgate.net |

| Benzylaminopurine Riboside | Various normal and neoplastic cells | Impaired cell viability | iiarjournals.org |

Antioxidant Action Mechanisms (e.g., Reactive Oxygen Species Scavenging)

6-Benzylaminopurine (referred to as N6-benzyladenine) has been shown to possess antioxidant properties and can modulate the cellular defense systems against oxidative stress. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them.

In human skin fibroblasts, N6-benzyladenine was found to have a stimulatory effect on the activity of antioxidative enzymes, such as glutathione (B108866) peroxidase (GPX), and to increase the content of reduced glutathione, a key non-enzymatic antioxidant. nih.gov This enhancement of the cellular antioxidant machinery helps to scavenge harmful ROS. The mechanism may be mediated by the activation of cellular signaling pathways like MAPK and PI3K, which in turn can activate transcription factors responsible for up-regulating antioxidant enzymes. nih.gov In plants, 6-BAP treatment has also been shown to enhance antioxidant capacity, helping to mitigate cellular damage from environmental stressors by scavenging ROS and inhibiting lipid peroxidation. mdpi.commdpi.comresearchgate.net

Enzyme Inhibition Profiles and Specificity

Enzyme inhibition is a critical mechanism through which small molecules can exert biological effects. scielo.brplos.org Inhibitors can act reversibly or irreversibly and may target the active site or allosteric sites of an enzyme, leading to a modulation of its catalytic activity. plos.orgscite.ai The specificity of an inhibitor for a particular enzyme or enzyme family is a key determinant of its therapeutic potential and toxicological profile.

Proteases are enzymes that catalyze the breakdown of proteins and are involved in a multitude of physiological and pathological processes. nih.gov Their inhibition is a therapeutic strategy for various diseases, including viral infections, cancer, and inflammatory disorders.

Direct studies on the inhibition of proteases by 6-Benzylaminothymine have not been reported. However, research on the related cytokinin, 6-Benzylaminopurine (BAP), has shown that it can influence protease activity. In horticultural studies, BAP has been observed to delay senescence in flowers and vegetables, a process that involves protein degradation by proteases. scielo.brscielo.br The application of BAP has been associated with the maintenance of higher protein levels and the downregulation of protease activity. scielo.br This suggests that cytokinins can indirectly or directly inhibit proteases, thereby preventing the breakdown of cellular proteins. scielo.brscielo.br

While a direct extrapolation to this compound is speculative, the shared benzylamino functional group and the core heterocyclic structure suggest that it might possess similar, albeit unverified, protease-inhibiting properties. Further research is required to investigate this potential.

Interactive Table: Protease Inhibition by Related Compounds

| Compound | Target/Context | Observed Effect | Reference |

| 6-Benzylaminopurine (BAP) | Flower Senescence | Delays protein degradation, suggesting protease inhibition. | scielo.brscielo.br |

| 6-Benzylaminopurine (BAP) | Cauliflower Storage | Marked decrease in lipid peroxidation and increased membrane stability, associated with delayed senescence. | scielo.br |

| Cytokinins (general) | Plant Senescence | Inhibit the activity of proteases, preventing the upsurge of proteasomes. | scielo.br |

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling by adding phosphate (B84403) groups to proteins. mdpi.com Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major class of therapeutic agents. The Janus kinase (JAK) family, including JAK2, is integral to signaling pathways for a variety of cytokines and growth factors. researchgate.net

There is no direct evidence in the scientific literature to suggest that this compound is an inhibitor of JAK2 or other kinases. However, the purine scaffold, which is structurally related to the thymine (B56734) core of this compound, is a common feature in many known kinase inhibitors. For instance, derivatives of the cytokinin 6-Benzylaminopurine (BAP) have been reported to possess cyclin-dependent kinase (CDK) inhibitory properties. mdpi.compsu.edu Specifically, substituted purines derived from cytokinin analogues were among the first selective CDK inhibitors to be developed. psu.edu

The riboside form of some cytokinins, such as N6-furfuryladenosine (kinetin-riboside), has been shown to be devoid of CDK inhibitory activity, while other cytokinin ribosides have demonstrated antiproliferative effects in cancer cell lines, though the exact mechanism may vary. nih.gov It is important to note that the substitution pattern on the core ring system is critical for kinase inhibitory activity and selectivity. psu.edu

Given the structural similarity between the purine core of BAP and the pyrimidine (B1678525) (thymine) core of this compound, it is conceivable that this compound could be investigated as a scaffold for kinase inhibitors. However, without experimental data, any potential for JAK2 or other kinase inhibition remains purely hypothetical.

Interactive Table: Kinase Inhibition by Related Compounds

| Compound/Class | Target Kinase | Activity | Reference |

| 6-Benzylaminopurine (BAP) Derivatives | Cyclin-Dependent Kinases (CDKs) | Reported to have CDK-inhibitory properties. | mdpi.compsu.edu |

| Olomoucine (a purine analogue) | CDK2 | Modestly potent inhibitor. | psu.edu |

| Roscovitine (a purine analogue) | CDK2 | Improved potency and selectivity over olomoucine. | psu.edu |

| Purvalanols (6-anilino purines) | CDK2 | Among the most potent CDK2 inhibitors reported. | psu.edu |

| 6-Benzylaminopurine (BAP) | Respiratory Kinase (in plants) | Reported to be an inhibitor. | researchgate.netmade-in-china.comchemicalbook.com |

Molecular Interaction Studies

Protein-Ligand Interaction Characterization

This area of study focuses on how a small molecule, or ligand, binds to a protein target. These interactions are central to most cellular processes and are the primary mechanism of action for many drugs. frontiersin.org

Receptor Binding Kinetics and Thermodynamics

The characterization of receptor binding involves analyzing both the speed and the energy of the interaction between a ligand and a protein.

Kinetics describes the rates of the binding and unbinding process. embl.de The association rate (k_on) measures how quickly the ligand binds to the receptor, while the dissociation rate (k_off) measures how quickly the complex falls apart. bio-rad.comnovalix.com The ratio of these rates determines the equilibrium dissociation constant (K_D), a measure of binding affinity. novalix.com A lower K_D value signifies a higher affinity. novalix.com These parameters are crucial as the duration of a drug's effect can be more related to its residence time on the target (the inverse of k_off) than to its affinity alone. nih.gov

Thermodynamics provides insight into the forces driving the binding event. frontiersin.org The key thermodynamic parameters are the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). frontiersin.orgarxiv.org

ΔH reflects the change in heat content, indicating the formation or breaking of bonds like hydrogen bonds and van der Waals interactions. nih.gov

ΔS represents the change in disorder of the system upon binding, which includes conformational changes in both the protein and the ligand, as well as the displacement of water molecules. nih.gov

These parameters are typically measured using techniques like Surface Plasmon Resonance (SPR) for kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamics. bio-rad.comfrontiersin.org

A search of the available literature did not yield specific studies on the receptor binding kinetics or thermodynamics of 6-Benzylaminothymine.

Structural Basis of Binding (e.g., Co-crystallography, NMR, HDX-MS)

Understanding the three-dimensional structure of a protein-ligand complex at an atomic level is critical for rational drug design.

Co-crystallography : This X-ray crystallography technique involves crystallizing the protein together with the ligand. nih.govresearchgate.net X-rays are diffracted by the crystal, and the resulting diffraction pattern is used to calculate a 3D electron density map, revealing the precise atomic arrangement of the complex. nih.govplos.org This provides a static snapshot of the binding pose, showing which amino acid residues of the protein interact with the ligand and the specific hydrogen bonds and hydrophobic interactions involved. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for studying protein-ligand interactions in solution, which closely mimics the physiological environment. frontiersin.orgmdpi.com Chemical Shift Perturbation (CSP) mapping, also known as chemical shift mapping, is a common NMR method where changes in the chemical shifts of a protein's atoms upon ligand binding are monitored to identify the binding site on the protein surface. frontiersin.orgnih.gov Nuclear Overhauser Effect (NOE) experiments can provide distance restraints between ligand and protein atoms to determine the 3D structure of the complex. anu.edu.au

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : HDX-MS probes the conformational dynamics of a protein. au.dkulb.ac.be The rate at which backbone amide hydrogens exchange with deuterium (B1214612) from the solvent is measured by mass spectrometry. ulb.ac.be When a ligand binds, the regions of the protein involved in the interaction or affected by conformational changes often become protected from exchange. au.dk By comparing the exchange rates in the presence and absence of the ligand, HDX-MS can map binding interfaces and identify allosteric effects. novalix.comnih.gov

A literature search found no published co-crystal structures, NMR binding studies, or HDX-MS analyses for this compound with any protein target.

Nucleic Acid-Compound Interaction Analysis

Small molecules can also exert their biological effects by binding directly to nucleic acids like DNA and RNA, thereby modulating processes such as replication, transcription, and translation.

DNA Interaction Mechanisms

The interaction of small molecules with DNA can occur through several primary modes:

Intercalation : Planar aromatic molecules can insert themselves between the base pairs of the DNA double helix. This mode of binding can cause structural distortions, such as unwinding of the helix, and can interfere with DNA replication and transcription.

Groove Binding : Molecules can bind non-covalently within the major or minor grooves of the DNA helix. nih.gov These interactions are typically driven by hydrogen bonds, van der Waals forces, and electrostatic interactions with the edges of the base pairs. nih.gov Minor groove binders often have a crescent shape that complements the curvature of the groove.

Electrostatic Interaction : Positively charged molecules can interact with the negatively charged phosphate (B84403) backbone of DNA. mdpi.com This type of binding is generally non-specific.

These interactions are often studied using techniques like fluorescence spectroscopy (e.g., using displacement assays with dyes like ethidium (B1194527) bromide), UV-visible spectroscopy, circular dichroism, and viscosity measurements. nih.gov

Specific studies detailing the mechanisms of interaction between this compound and DNA were not found in the searched literature.

RNA Interaction Mechanisms (e.g., Small Molecule-RNA Recognition)

RNA, with its complex and diverse three-dimensional structures including hairpins, loops, and pseudoknots, presents a challenging but increasingly important class of drug targets. plos.orgsaromics.com Small molecule-RNA recognition is driven by a combination of factors:

Structural Recognition : Ligands can recognize and bind to specific 3D folds or topologies within an RNA molecule, such as internal loops or bulges. nih.gov

Sequence-Specific Recognition : While less common than for DNA, some molecules can recognize specific RNA sequences. plos.org

Interaction Forces : Binding is mediated by hydrogen bonding, electrostatic interactions with the phosphate backbone, and stacking interactions with nucleobases. biorxiv.org

Identifying and characterizing these interactions often involves high-throughput screening methods, NMR spectroscopy, and computational modeling. saromics.comnih.gov

No studies on the interaction mechanisms between this compound and RNA were identified in the literature search.

DNA:RNA Hybrid and R-loop Formation Studies

R-loops are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA. researchgate.net These structures form naturally during transcription and are involved in regulating gene expression and chromatin structure. nih.gov However, aberrant or persistent R-loops can lead to DNA damage and genome instability. mdpi.com

The study of how small molecules interact with R-loops is an emerging field. Molecules could potentially stabilize or destabilize these structures, thereby modulating their biological functions or pathological consequences. Techniques to study these interactions include DNA-RNA immunoprecipitation (DRIP) followed by sequencing (DRIP-seq) to map R-loops genome-wide and biophysical assays to measure direct binding to synthetic R-loop structures. mdpi.com

No research was found describing studies on the interaction of this compound with DNA:RNA hybrids or its effect on R-loop formation.

Computational and Theoretical Research

Molecular Docking and Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in identifying potential biological targets for a ligand, such as 6-Benzylaminothymine, and elucidating the molecular interactions that govern this binding. The process involves predicting the binding affinities and interaction types between the ligand and the active sites of target proteins. mdpi.comnih.gov Lower binding energies and inhibition constants (Ki) suggest a higher affinity and potential therapeutic efficacy. mdpi.comnih.gov

Ligand-target prediction servers and software, such as LigTMap, SwissTargetPrediction, and MolTarPred, utilize various algorithms to identify potential protein targets for small molecules. nih.govfabad.org.trchemrxiv.org These tools often combine ligand similarity searches with docking and binding similarity analysis. nih.govchemrxiv.org The prediction process may involve comparing the query molecule's fingerprint to a database of known ligands and their targets. fabad.org.tr The resulting predictions are often ranked based on a scoring function that considers factors like ligand and binding similarity. nih.gov

Table 1: Key Aspects of Molecular Docking and Ligand-Target Prediction

| Technique/Concept | Description | Relevance to this compound |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. mdpi.com | Can be used to identify potential protein targets for this compound and understand its binding mode. |

| Ligand-Target Prediction | Identifies potential biological targets for a small molecule by comparing it to known ligands. nih.govfabad.org.tr | Helps in discovering the potential pharmacological applications of this compound. |

| Binding Energy | A measure of the affinity between a ligand and its target; lower values indicate stronger binding. mdpi.com | A key parameter in evaluating the potential of this compound as an inhibitor or modulator of a target protein. |

| Inhibition Constant (Ki) | Quantifies the concentration of a ligand required to inhibit the activity of an enzyme by 50%. nih.gov | A lower Ki value for this compound against a specific enzyme would indicate higher potency. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. wikipedia.orgnih.gov These simulations provide a dynamic view of how a system, such as this compound in a solvent or bound to a protein, evolves. wikipedia.org By solving Newton's equations of motion for the particles in the system, MD simulations can reveal information about conformational changes, stability, and intermolecular interactions. wikipedia.orgnih.gov The CHARMM36m force field is one example of a set of parameters used to describe the potential energy of the system. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. wikipedia.org These different arrangements are known as conformers or rotamers. wikipedia.org For a molecule like this compound, with its flexible benzyl (B1604629) group, multiple conformations are possible. ethz.ch Computational methods can be used to determine the relative energies of these conformers and identify the most stable structures. rsc.orgnih.gov The study of conformational preferences is crucial as the biological activity of a molecule can be dependent on its three-dimensional shape. ethz.ch

Table 2: Principles of Molecular Dynamics and Conformational Analysis

| Technique/Concept | Description | Application to this compound |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study their dynamic behavior. wikipedia.orgnih.gov | Can be used to assess the stability of this compound in different environments and its interaction with biological targets. |

| Conformational Analysis | Studies the different spatial arrangements (conformers) of a molecule due to bond rotation. wikipedia.org | Helps in understanding the flexibility of the this compound molecule and identifying its most stable and biologically active conformations. |

| Force Field | A set of parameters that defines the potential energy of a system of particles in MD simulations. wikipedia.org | Essential for accurately simulating the behavior of this compound. |

| Rotamers | Conformers that arise from restricted rotation about a single bond. wikipedia.org | The different rotamers of the benzyl group in this compound could have different biological activities. |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure of molecules. unipd.itarxiv.org These calculations provide fundamental insights into molecular properties such as geometry, energy levels of molecular orbitals (HOMO and LUMO), and charge distribution. epstem.net Methods like Density Functional Theory (DFT) with specific basis sets (e.g., B3LYP/6-31G(d,p)) are commonly used to optimize molecular structures and calculate various electronic properties. epstem.net

The analysis of the electronic structure helps in understanding the reactivity and stability of a molecule. nih.govrsc.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as their energy gap is related to the molecule's chemical reactivity and kinetic stability. epstem.net The distribution of electron density, often visualized through molecular electrostatic potential maps, can indicate regions of the molecule that are prone to electrophilic or nucleophilic attack. mdpi.com

Table 3: Concepts in Quantum Chemical Calculations

| Concept | Description | Significance for this compound |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org | Allows for the calculation of the optimized geometry, electronic properties, and reactivity of this compound. |

| Basis Set | A set of functions used to create the molecular orbitals in a quantum chemical calculation. epstem.net | The choice of basis set affects the accuracy of the calculated properties of this compound. |

| HOMO-LUMO Gap | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). epstem.net | Provides insights into the chemical reactivity and electronic transitions of this compound. |

| Electronic Structure Analysis | The study of the arrangement and energy of electrons in a molecule. nih.govrsc.org | Helps in understanding the fundamental chemical properties and potential interactions of this compound. |

QSAR Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kg.ac.rsresearchgate.net QSAR models are developed by correlating molecular descriptors (physicochemical properties, topological indices, etc.) with the observed biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds and to guide the optimization of lead compounds. nih.govfrontiersin.org

The development of a robust QSAR model involves several steps, including data set preparation, calculation of molecular descriptors, model building using statistical methods like multiple linear regression or machine learning algorithms, and model validation. nih.govplos.org A good QSAR model should have high statistical quality, indicated by parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). plos.org Such models can provide valuable insights into the structural features that are important for the desired biological activity, thereby facilitating the rational design of more potent analogs of this compound. nih.govrsc.org

Table 4: Key Elements of QSAR Modeling

| Element | Description | Role in the Study of this compound |

| QSAR Model | A mathematical equation that relates the chemical structure of a compound to its biological activity. kg.ac.rs | Can be used to predict the biological activity of derivatives of this compound and guide their design. |

| Molecular Descriptors | Numerical values that characterize the structure and properties of a molecule. nih.gov | Used as independent variables in the QSAR equation to model the activity of this compound analogs. |

| Activity Prediction | The use of a QSAR model to estimate the biological activity of new or untested compounds. nih.gov | Allows for the virtual screening of potential this compound derivatives before their synthesis. |

| Optimization | The process of modifying the structure of a lead compound to improve its activity, guided by the QSAR model. mdpi.com | Can be applied to enhance the desired biological effects of this compound. |

Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating the components of a mixture. libretexts.org For 6-Benzylaminothymine, several chromatographic methods are particularly valuable.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and quantifying the amount of this compound in a sample. moravek.com This method separates components based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. moravek.com

Purity Analysis: The purity of a this compound sample can be determined by analyzing the resulting chromatogram. torontech.com A highly pure sample will ideally show a single, sharp, and symmetrical peak. torontech.com The presence of additional peaks indicates impurities. moravek.com The percentage of purity is often calculated using the area normalization method, where the area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100. torontech.com

Quantification: To quantify this compound, a calibration curve is constructed by running a series of standards with known concentrations. torontech.com The peak areas of these standards are plotted against their respective concentrations to establish a linear relationship. torontech.com The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve. torontech.com

Several HPLC methods have been developed for the analysis of related compounds like 6-benzylaminopurine (B1666704), which provide a framework for this compound analysis. For instance, one method utilized a C18 column with a mobile phase of methanol (B129727) and water, detecting the compound at a wavelength of 270 nm. scispace.com Another established method for 6-benzylaminopurine uses a mixed-mode stationary phase column with a mobile phase of acetonitrile (B52724), water, and sulfuric acid, with UV detection at 210 nm. sielc.com A specific method for 6-benzylaminopurine on a Newcrom B column used a mobile phase of acetonitrile and water with an ammonium (B1175870) formate (B1220265) buffer and UV detection at 272 nm. sielc.com

Interactive Table: HPLC Conditions for Analysis of Related Purine (B94841) Derivatives

| Parameter | Method 1 scispace.com | Method 2 sielc.com | Method 3 sielc.com |

| Column | Waters Symmetry C18 (150 mm x 3.9 mm, 5 µm) | Primesep 100 (150 mm x 4.6 mm, 5 µm) | Newcrom B (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (50:50, v/v) | Acetonitrile (50%), Water, Sulfuric Acid (0.2%) | Acetonitrile:Water (20:80) with 20 mM Ammonium Formate (pH 3.0) |

| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 270 nm | UV at 210 nm | UV at 272 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique ideal for detecting and quantifying trace amounts of volatile and semi-volatile compounds. thermofisher.comspectroscopyonline.com In GC-MS, the sample is first vaporized and separated into its components in a gas chromatograph. thermofisher.com The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification. nih.gov

For the analysis of compounds like this compound, which may not be sufficiently volatile, a derivatization step is often necessary to increase their volatility. For example, in the analysis of the related compound 6-benzylaminopurine, a two-trimethylsilyl (2TMS) derivative is used. hmdb.ca This allows the compound to be analyzed using a 5%-phenyl-95%-dimethylpolysiloxane capillary column. hmdb.ca The use of an electron ionization system with an energy of 70 eV is a common practice. nih.gov

The high sensitivity of GC-MS makes it suitable for detecting contaminants at parts-per-million (ppm) or even parts-per-billion (ppb) levels. americanpharmaceuticalreview.comgcms.cz

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. libretexts.org It is often used to monitor the progress of chemical reactions or to get a preliminary assessment of sample purity. libretexts.org

In TLC, a small spot of the sample is applied to a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina (B75360) (the stationary phase). savemyexams.com The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). savemyexams.com As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. savemyexams.com

After development, the separated spots can be visualized. libretexts.org For compounds like this compound that are not colored, visualization can be achieved by using a TLC plate containing a fluorescent indicator and viewing it under UV light (typically at 254 nm), where UV-absorbing compounds appear as dark spots. libretexts.org Alternatively, chemical staining agents like iodine vapor or specific spray reagents can be used to make the spots visible. libretexts.orgepfl.ch

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for elucidating the structural features of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and non-destructive technique used for the detection and quantification of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. contractpharma.com The principle behind this technique is that the absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. ijnrd.org

A UV-Vis spectrophotometer measures the absorbance of a sample solution at various wavelengths, generating a spectrum. contractpharma.com For this compound, the presence of the purine ring system and the benzyl (B1604629) group results in characteristic UV absorption. A study on the related compound 6-benzylaminopurine showed a detection wavelength of 270 nm. scispace.com The UV-Vis spectrum can be used for qualitative identification by comparing the spectrum of an unknown sample to that of a known standard. ijnrd.org

Furthermore, according to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship allows for the quantitative determination of this compound concentration in a solution. ijnrd.org

Table: Instrumentation for UV-Vis Spectroscopy

| Component | Description | Typical Examples |

| Light Source | Provides a broad spectrum of light. | Deuterium (B1214612) lamp (UV region, 185-400 nm), Halogen lamp (Visible/NIR region, 350-3000 nm). jasco-global.com |

| Monochromator | Selects a specific wavelength of light to pass through the sample. | Czerny-Turner type with a diffraction grating. jasco-global.com |

| Cuvette | Holds the sample solution. | Made of quartz for UV measurements, with path lengths typically from 5 to 100 mm. jasco-global.com |

| Detector | Converts the transmitted light into an electrical signal. | Photomultiplier tubes (PMT), Silicon photodiodes, Diode Array Detectors (DAD). jasco-global.comijprajournal.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. researchgate.net In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. researchgate.net

The mass spectrum shows the relative abundance of different ions. The peak with the highest m/z value often corresponds to the molecular ion (M+), which is the intact molecule with one electron removed. libretexts.org The mass of this ion provides the molecular weight of the compound.

When the energy of the ionization process is high enough, the molecular ion can break apart into smaller, charged fragments. libretexts.org This process, known as fragmentation, produces a characteristic pattern of fragment ions in the mass spectrum. tutorchase.com The analysis of this fragmentation pattern can provide valuable clues about the structure of the molecule. For example, the loss of specific neutral fragments can indicate the presence of certain functional groups. libretexts.org For a molecule like this compound, characteristic fragments would be expected from the cleavage of the benzyl group or fragmentation of the thymine (B56734) ring. The stability of the resulting fragment ions influences the intensity of their corresponding peaks in the spectrum. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.govuzh.ch For this compound, both ¹H and ¹³C NMR spectroscopy are employed to confirm its molecular structure.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, integration, and multiplicity of proton signals provide a map of the proton environments. libretexts.org The spectrum of this compound would be expected to show distinct signals for the protons on the thymine ring, the benzyl group, and the amine linker. For instance, aromatic protons on the benzyl ring typically resonate in the downfield region (around 7-8 ppm), while the methylene (B1212753) protons of the benzyl group would appear further upfield. libretexts.orgucl.ac.uk The protons attached to the thymine ring would have their own characteristic chemical shifts. libretexts.org The number of signals corresponds to the number of chemically non-equivalent sets of protons in the molecule. libretexts.org

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. organicchemistrydata.orgwisc.edu For example, the carbonyl carbon of the thymine ring will appear at a significantly downfield chemical shift (typically 150-175 ppm) compared to the sp²-hybridized carbons of the aromatic ring (around 100-150 ppm) and the sp³-hybridized methylene carbon of the benzyl group. libretexts.orgorganicchemistrydata.org

A representative set of NMR data for a compound closely related to this compound is presented in the table below, illustrating the typical chemical shift ranges observed for the different carbon and proton environments.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | 8.79 | s | N-H (Purine ring) |

| ¹H | 8.02 | d | C-H (Purine ring) |

| ¹H | 7.44–7.23 | m | C-H (Benzyl ring) |

| ¹³C | 160.7 | C=O (Purine ring) | |

| ¹³C | 151.4, 136.0 | C (Purine ring) | |

| ¹³C | 131.4 - 125.9 | C (Benzyl ring) | |

| ¹³C | 120.9 | C (Purine ring) |

This table presents representative NMR data for a related N-benzylaminopurine derivative, as detailed in the provided source. rsc.org The chemical shifts and multiplicities are indicative of the structural features and can be used for comparative analysis in the structural assignment of this compound.

Advanced Bioanalytical Assays for Mechanistic Investigations

In Vitro Assay Systems for Biological Activity Measurement

In vitro assays are indispensable tools for characterizing the biological activity of compounds like this compound. These assays, conducted in a controlled laboratory setting outside of a living organism, allow for the precise measurement of a compound's effect on specific biological processes.

Cytokinin Activity Bioassays: As a derivative of a synthetic cytokinin, 6-benzylaminopurine, the cytokinin-like activity of this compound can be evaluated using various classical plant bioassays. acs.org These include the tobacco callus bioassay, the wheat leaf senescence bioassay, and the Amaranthus bioassay. nih.gov These assays typically measure a physiological response, such as cell division, delayed senescence, or pigment production, in response to the applied compound. nih.govmdpi.com For example, in the tobacco callus bioassay, the ability of the compound to promote the growth of undifferentiated plant cells is quantified. nih.gov

Anticancer Activity Assays: The potential of this compound and its derivatives as anticancer agents can be screened using in vitro cytotoxicity assays against various human cancer cell lines. researchgate.netnih.gov A common method is the MTT assay, which measures the metabolic activity of cells and thus their viability after treatment with the compound. mdpi.comjapsonline.com The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%, is a key parameter determined from these assays. japsonline.comrsc.org A lower IC₅₀ value generally indicates higher cytotoxic potential. rsc.org Different cancer cell lines, such as those from colorectal carcinoma (e.g., HCT116), lung adenocarcinoma (e.g., A549), and melanoma (e.g., A375), can be used to assess the compound's spectrum of activity. mdpi.com

Antiviral Activity Assays: The antiviral properties of this compound can be investigated using in vitro viral replication assays. actanaturae.ru These assays typically involve infecting a suitable host cell line with a specific virus and then treating the cells with the test compound. The ability of the compound to inhibit viral replication is then measured, often by quantifying the reduction in viral titer or by observing the inhibition of the virus-induced cytopathic effect (CPE). actanaturae.rujournalejmp.com The 50% tissue culture infectious dose (TCID₅₀) is a common endpoint used to determine the viral titer. actanaturae.ru The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC₅₀) to the effective antiviral concentration (EC₅₀), is an important parameter to assess the therapeutic potential of an antiviral compound. klinikumdo.de

| Assay Type | Example Cell Line/System | Parameter Measured | Purpose |

| Cytokinin Activity | Tobacco Callus | Callus growth promotion | To determine plant growth-regulating effects. nih.gov |

| Anticancer Activity | HCT116 (Colon Cancer) | IC₅₀ (Inhibitory Concentration) | To assess cytotoxicity against cancer cells. mdpi.com |

| Antiviral Activity | Vero E6 (Host Cells) | EC₅₀ (Effective Concentration), SI (Selectivity Index) | To evaluate the ability to inhibit viral replication. actanaturae.ruklinikumdo.de |

This interactive table summarizes various in vitro assays used to measure the biological activity of compounds like this compound.

Immunochemical Detection Techniques

Immunochemical detection methods leverage the high specificity of antibody-antigen interactions to detect and quantify target molecules. nih.govnih.gov For a compound like this compound, specific antibodies could be developed to enable its detection in various biological samples.

The process would involve generating polyclonal or monoclonal antibodies that specifically recognize the structure of this compound. nih.gov These antibodies could then be used in a variety of immunochemical assays, such as:

Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and quantitative method for detecting the presence of the target molecule. A competitive ELISA, for instance, could be developed where the sample containing this compound competes with a labeled version of the compound for binding to a limited amount of specific antibody. nih.gov

Immunohistochemistry: This technique allows for the visualization of the localization of the compound within tissues and cells, providing valuable information about its distribution and potential sites of action. nih.gov

The development of specific antibodies against this compound would be a powerful tool for studying its pharmacokinetics, metabolism, and mechanism of action in vivo and in vitro. nih.gov

Biophysical Methods for Interaction Characterization (e.g., Micro-cantilever technology)

Biophysical methods provide insights into the physical principles underlying molecular interactions. frontiersin.org These techniques can be used to characterize the binding of this compound to its biological targets, such as proteins or nucleic acids.

Micro-cantilever Technology: Micro-cantilevers are highly sensitive mechanical sensors that can be used for label-free detection of biomolecular interactions. rknec.eduresearching.cnnih.gov The principle involves immobilizing a target molecule (e.g., a receptor protein) onto the surface of a micro-cantilever. When this compound binds to this target, it induces a change in the surface stress of the cantilever, causing it to bend. rknec.edunih.gov This bending can be detected with high precision, often using an optical lever system. jetir.org

Alternatively, the binding event can cause a change in the resonance frequency of the cantilever, which can also be measured. nih.gov This technology can provide real-time kinetic and thermodynamic data about the interaction, including association and dissociation rate constants and binding affinity. drugtargetreview.comiapchem.orgnih.gov Micro-cantilever technology offers a powerful, label-free approach to study the specific interactions of this compound with its molecular targets, complementing the data obtained from other bioanalytical assays. researching.cnjetir.orgijesi.org

Emerging Research Frontiers and Future Perspectives

Development of Highly Specific and Tunable Ligands

A significant frontier in 6-Benzylaminothymine research lies in the rational design and synthesis of derivatives that exhibit high specificity and tunable activity for their biological targets. While this compound itself has demonstrated a range of effects, the development of analogs with modified substituent groups on the benzyl (B1604629) or thymine (B56734) moieties could lead to compounds with enhanced potency and selectivity. This approach aims to minimize off-target effects and provide more precise tools for dissecting specific cellular pathways.

Researchers are exploring structure-activity relationships to understand how modifications to the core this compound scaffold influence its binding affinity and functional activity. By systematically altering the chemical structure, scientists can create a library of related compounds, each with a unique biological profile. This allows for the fine-tuning of ligand properties to achieve desired effects, whether it be enhanced inhibition of a particular enzyme or more specific modulation of a receptor. The ultimate goal is to generate ligands that can serve as highly selective probes for studying biological processes or as lead compounds for further therapeutic development.

Integration of Omics Data for Systems-Level Understanding

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to understand the effects of this compound from a holistic, systems-level perspective. biostrand.aioxfordglobal.com Integrating these diverse datasets can reveal complex molecular networks and pathways that are perturbed by this compound treatment. biostrand.ainih.gov This approach moves beyond a single-target focus to provide a comprehensive picture of the compound's cellular impact. oxfordglobal.com

By combining different types of omics data, researchers can identify novel biomarkers, elucidate disease mechanisms, and predict responses to the compound. oxfordglobal.commdpi.com For instance, transcriptomic analysis might reveal changes in gene expression, which can then be correlated with proteomic data to understand the downstream effects on protein levels and post-translational modifications. nih.gov This integrated analysis can help in identifying the key molecular drivers of the observed physiological changes and can pave the way for more effective and personalized therapeutic strategies. mdpi.com The use of harmonized multi-omics data analysis, which involves standardizing protocols, is crucial for ensuring the reproducibility and reliability of these complex studies. oxfordglobal.com

Table 1: Key Omics Technologies for this compound Research

| Omics Field | Data Generated | Potential Insights for this compound Research |

| Genomics | DNA sequence variations | Identification of genetic factors influencing sensitivity or resistance to this compound. |

| Transcriptomics | RNA expression levels | Understanding how this compound alters gene expression profiles and related cellular pathways. |

| Proteomics | Protein abundance and modifications | Elucidating the impact of this compound on protein expression, interaction networks, and signaling cascades. |

| Metabolomics | Metabolite profiles | Revealing changes in cellular metabolism and biochemical pathways in response to this compound. |

Exploration of Novel Biological Targets and Pathways

While some biological targets of this compound and its analogs are known, a significant area of future research involves the identification and validation of novel molecular targets and the signaling pathways they modulate. This exploration could uncover previously unknown mechanisms of action and expand the potential therapeutic applications of this class of compounds.

Recent research has highlighted the intricate nature of cellular signaling, with pathways such as the Wnt/β-catenin and IL-6 signaling pathways playing crucial roles in various physiological and pathological processes. scientificarchives.comnih.gov The Wnt signaling pathway, for instance, is integral to development and is often dysregulated in cancer. scientificarchives.com Similarly, the IL-6 signaling pathway is a key player in inflammation and immune responses. nih.govbosterbio.com Investigating whether this compound or its derivatives can modulate these or other critical pathways, such as the GP6 signaling pathway implicated in neuronal plasticity, could open up new avenues for research. biorxiv.org The discovery of novel targets will likely involve a combination of computational modeling, biochemical screening, and cell-based assays.

Advanced Delivery Systems for Targeted Research Applications

To enhance the utility of this compound and its derivatives as research tools and potential therapeutic agents, the development of advanced delivery systems is crucial. researchgate.net These systems aim to improve the solubility, stability, and targeted delivery of the compounds to specific cells or tissues, thereby maximizing their efficacy while minimizing potential off-target effects. researchgate.netgenesispub.org

Nanotechnology-based delivery systems, such as liposomes, nanoparticles, and micelles, offer promising platforms for encapsulating this compound. researchgate.netgenesispub.org These nanocarriers can be engineered to release their cargo in a controlled manner and can be surface-modified with targeting ligands to direct them to specific cell types. nih.govbccresearch.com For example, liposomes can be designed to cross the blood-brain barrier for neurological research applications. genesispub.org Polymeric nanoparticles can provide sustained release, which is beneficial for long-term studies. nih.gov The development of such "intelligent" delivery systems will be instrumental in realizing the full potential of this compound in a research context. genesispub.org

Table 2: Advanced Delivery Systems for this compound Research

| Delivery System | Description | Potential Advantages for this compound |

| Liposomes | Spherical vesicles composed of a lipid bilayer. genesispub.org | Can encapsulate both hydrophilic and lipophilic compounds, biocompatible. genesispub.org |

| Polymeric Nanoparticles | Solid particles made from biodegradable polymers. nih.gov | Offer controlled and sustained release of the encapsulated compound. researchgate.netnih.gov |

| Micelles | Self-assembling colloidal particles with a hydrophobic core and hydrophilic shell. genesispub.org | Suitable for delivering hydrophobic compounds like many this compound derivatives. genesispub.org |

| Targeted Release Systems | Systems designed to deliver the compound to a specific area of action. bccresearch.com | Enhances local concentration and reduces systemic exposure. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6-Benzylaminothymine with high purity, and how can researchers verify its structural integrity?

- Methodology : Synthesis typically involves nucleophilic substitution reactions between thymine derivatives and benzylamine under controlled pH and temperature. Purification steps (e.g., column chromatography, recrystallization) are critical for removing byproducts. Structural verification requires spectroscopic techniques:

- NMR : Confirm substitution patterns and aromatic proton integration .

- HPLC : Assess purity (>97% as per GC standards in analogous compounds) .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns.

Q. How should researchers characterize the solubility and stability of this compound under varying experimental conditions?

- Methodology :

- Solubility : Test in polar (e.g., water, DMSO) and non-polar solvents (e.g., hexane) using gravimetric or UV-Vis quantification. Note pH-dependent solubility shifts due to amine/thymine functional groups.

- Stability : Conduct accelerated degradation studies (e.g., elevated temperature, UV exposure) and monitor decomposition via TLC or HPLC. Reference safety protocols for handling air- or moisture-sensitive analogs .

Q. What experimental precautions are essential for handling this compound to ensure reproducibility and safety?

- Methodology :

- Safety : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Follow spill management guidelines (e.g., neutralization for acidic/basic byproducts) .

- Reproducibility : Document reaction parameters (temperature, stirring rate, solvent ratios) and adhere to protocols for scaling reactions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biochemical interactions of this compound with DNA repair enzymes?

- Methodology :

- Enzyme Assays : Use fluorescence-based kinetic assays (e.g., Förster Resonance Energy Transfer) to measure binding affinity (Kd) and inhibition constants (Ki).

- Structural Analysis : Employ X-ray crystallography or cryo-EM to resolve enzyme-ligand complexes. Cross-validate with molecular docking simulations .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodology :

- Meta-Analysis : Compare experimental variables (e.g., cell lines, incubation times) across studies. Use statistical tools (e.g., ANOVA) to identify confounding factors.

- Replication : Reproduce key studies under standardized conditions, ensuring reagent traceability (e.g., CAS RN verification) .

Q. How can computational modeling optimize the design of this compound derivatives for enhanced target specificity?

- Methodology :

- QSAR Studies : Corrogate structural features (e.g., substituent electronegativity, steric bulk) with activity data.

- MD Simulations : Predict binding dynamics and off-target interactions using software like GROMACS or AMBER .

Q. What experimental frameworks validate the environmental impact of this compound in non-target organisms?

- Methodology :

- Ecotoxicology Assays : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna) under OECD guidelines.

- Metabolite Tracking : Use LC-MS/MS to identify degradation products in simulated ecosystems .

Methodological Best Practices

- Literature Review : Prioritize peer-reviewed journals indexed in SciFinder or PubMed. Cross-check spectral data with NIST Chemistry WebBook for accuracy .

- Data Validation : Use orthogonal techniques (e.g., NMR + IR) to confirm compound identity. Reference Safety Data Sheets (SDS) for hazard mitigation .

- Experimental Design : Align objectives with milestones (e.g., synthesis → characterization → bioassays) and allocate tasks using collaborative tools like electronic lab notebooks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.